N-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Description
N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furo[2,3-d]pyrimidine core with diphenyl and morpholinopropyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C25H26N4O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H26N4O2/c1-3-8-19(9-4-1)21-22-24(26-12-7-13-29-14-16-30-17-15-29)27-18-28-25(22)31-23(21)20-10-5-2-6-11-20/h1-6,8-11,18H,7,12-17H2,(H,26,27,28) |
InChI Key |
MOAYQPPWNLQINH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of diphenyl groups and the morpholinopropylamine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents for these reactions include halogenated solvents, strong acids or bases, and specific catalysts to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine is studied for its unique structural properties and potential as a building block for more complex molecules
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets might make it useful in the development of new drugs for treating diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-piperidinopropyl)amine
- N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-pyrrolidinopropyl)amine
- N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-azetidinopropyl)amine
Uniqueness
Compared to similar compounds, N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine stands out due to the presence of the morpholinopropyl group, which can enhance its solubility and bioavailability. This unique feature may improve its efficacy in biological and medicinal applications, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
